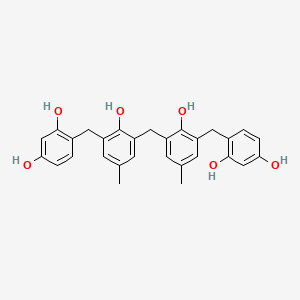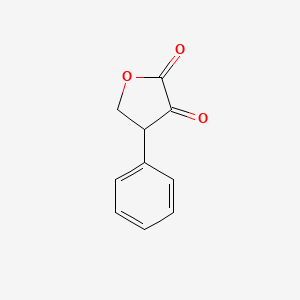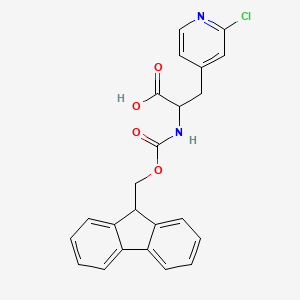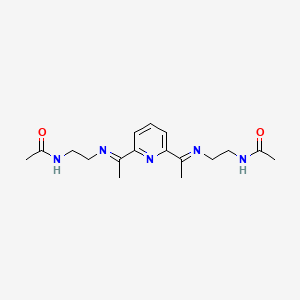
5,5-Dimethyl-1-(piperidin-4-yl)imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-1-(piperidin-4-yl)imidazolidin-2-one is a heterocyclic compound that features an imidazolidinone ring substituted with a piperidinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-1-(piperidin-4-yl)imidazolidin-2-one typically involves the following steps:
Formation of the Imidazolidinone Ring: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the imidazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to lower reaction temperatures and times.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the imidazolidinone ring, potentially converting it to an imidazolidine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the imidazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the piperidinyl group.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted imidazolidinones depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5,5-Dimethyl-1-(piperidin-4-yl)imidazolidin-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to mimic certain natural substrates or inhibitors. It may also serve as a scaffold for the development of new drugs.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against various diseases, including bacterial infections and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-1-(piperidin-4-yl)imidazolidin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the derivative and its intended use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Piperidin-4-yl)imidazolidin-2-one: Lacks the dimethyl substitution, which may affect its reactivity and binding properties.
5,5-Dimethylimidazolidin-2-one: Lacks the piperidinyl group, which may reduce its versatility in chemical reactions.
Piperidin-4-ylimidazolidin-2-one: Similar structure but without the dimethyl groups, potentially altering its physical and chemical properties.
Uniqueness
5,5-Dimethyl-1-(piperidin-4-yl)imidazolidin-2-one is unique due to the presence of both the dimethyl and piperidinyl groups, which confer distinct steric and electronic properties
This compound’s unique structure and reactivity make it a valuable subject of study in multiple scientific disciplines.
Propriétés
Formule moléculaire |
C10H19N3O |
|---|---|
Poids moléculaire |
197.28 g/mol |
Nom IUPAC |
5,5-dimethyl-1-piperidin-4-ylimidazolidin-2-one |
InChI |
InChI=1S/C10H19N3O/c1-10(2)7-12-9(14)13(10)8-3-5-11-6-4-8/h8,11H,3-7H2,1-2H3,(H,12,14) |
Clé InChI |
BVSBMJLQBSSOJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CNC(=O)N1C2CCNCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






methyl]pyrrolidine](/img/structure/B12827756.png)



![N-[2-(2,4-Diaminopyrido[2,3-D]pyrimidin-7-Yl)-2-Methylpropyl]-4-Phenoxybenzamide](/img/structure/B12827793.png)





